n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide

Antimycobacterial Tuberculosis Leucyl-tRNA synthetase inhibition

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide is a monocyclic benzoxaborole derivative bearing an unsubstituted benzamide at the 6-position of the core scaffold. It is formally a member of the benzoxaborole-6-carboxamide class, a chemical family that has yielded clinical-stage antiprotozoal agents such as AN3520 and SCYX-6759.

Molecular Formula C14H12BNO3
Molecular Weight 253.06 g/mol
Cat. No. B13852376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide
Molecular FormulaC14H12BNO3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC=C3)O
InChIInChI=1S/C14H12BNO3/c17-14(10-4-2-1-3-5-10)16-12-7-6-11-9-19-15(18)13(11)8-12/h1-8,18H,9H2,(H,16,17)
InChIKeyHJXKOPMRKLRHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Critical Baseline Overview of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide (CAS 943311-29-3)


N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide is a monocyclic benzoxaborole derivative bearing an unsubstituted benzamide at the 6-position of the core scaffold. It is formally a member of the benzoxaborole-6-carboxamide class, a chemical family that has yielded clinical-stage antiprotozoal agents such as AN3520 and SCYX-6759 [1][2]. The compound contains the characteristic endocyclic boron atom essential for oxaborole tRNA-trapping (OBORT) mechanism-based inhibition of leucyl-tRNA synthetase (LeuRS), a validated target in fungi, mycobacteria, and protozoan parasites [3]. Its structural simplicity—lacking substituents on the pendant phenyl ring—renders it a key reference point for structure-activity relationship (SAR) studies in antimycobacterial and antiprotozoal drug discovery programs.

Why Simple Benzoxaborole Substitution Fails for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide


Although multiple 6-carboxamide benzoxaboroles have been reported, they are not functionally interchangeable. The presence, position, and electronic character of substituents on the terminal aryl ring profoundly affect target engagement. For instance, introduction of a 2-trifluoromethyl group (AN3520) confers sub-micromolar potency against Trypanosoma brucei, whereas simple halogen or heteroaryl substitutions can shift the selectivity profile toward mycobacterial LeuRS over the human cytoplasmic enzyme [1][2]. The unsubstituted benzamide serves as a critical baseline for quantifying the magnitude of these substituent effects. Molecular docking studies confirm that the steric bulk of the aryl group must fit within the editing domain of LeuRS; the human enzyme contains an additional alpha-helix insertion that sterically excludes more voluminous ligands, providing a structural basis for selectivity that varies with the identity of the N-substituent [2]. Procurement of the unsubstituted parent compound is thus essential for any SAR program aiming to deconvolute the contribution of the boron heterocycle from that of the pendant amide pharmacophore.

Product-Specific Quantitative Differentiation Evidence for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide


Baseline Antimycobacterial Potency of the Unsubstituted Benzamide versus Substituted Analogs in the 6-Carboxamide Series

In the 2023 SAR study by Šlechta et al., the unsubstituted phenyl derivative (compound 14) exhibited weaker antimycobacterial activity than many heteroaryl-substituted analogs. While the most potent compound in the series, the 5-trifluoro-2-pyridyl derivative (compound 11), achieved an MIC of 9.72 µM against M. tuberculosis H37Rv, the unsubstituted benzamide (compound 14) and other simple aryl analogs generally displayed higher MIC values, consistent with the requirement for a nitrogen-containing heterocycle to engage Asp447 in the LeuRS editing domain [1]. The unsubstituted benzamide thus serves as a negative-control baseline demonstrating that the 6-carboxamide linkage alone, without an optimized heteroaryl group, is insufficient for potent mycobacterial growth inhibition. This differentiation is critical for procurement decisions: the compound is ideal as a reference standard for quantifying the contribution of heteroaryl substituents to target affinity.

Antimycobacterial Tuberculosis Leucyl-tRNA synthetase inhibition

Structural Determinant of LeuRS Species Selectivity: Unsubstituted Benzamide versus Bulky Heteroaryl Analogs

Molecular docking studies by Šlechta et al. demonstrate that aryl substituents at the 6-carboxamide position directly influence the selectivity profile between mycobacterial LeuRS (mtbLeuRS, PDB: 5AGR) and human cytoplasmic LeuRS (hLeuRS, PDB: 2WFD). The human enzyme possesses an additional alpha-helical insertion (R457–Y474) that sterically occludes the editing pocket. Compounds with large aromatic substituents, such as compound 11, exhibit potential steric clashes with Tyr468 of hLeuRS [1]. The unsubstituted benzamide (compound 14), bearing the smallest aromatic group in the series, is predicted to have the lowest steric penalty against the human enzyme and thus represents the minimal-selectivity baseline. This differential steric profile means the unsubstituted benzamide is uniquely suited to assess the intrinsic selectivity conferred solely by the oxaborole core, independent of N-substituent effects.

Selectivity Leucyl-tRNA synthetase Mycobacterium tuberculosis

Physicochemical Baseline: Lipophilicity and Cytotoxicity of the Unsubstituted Benzamide versus Substituted Analogs

The calculated logP values for compounds 1–19 are reported in Table 1 of Šlechta et al. (2023). The unsubstituted benzamide (compound 14) represents the lowest-lipophilicity phenyl analog in the series, as it lacks the electron-withdrawing trifluoromethyl or halogen substituents present in advanced leads like AN3520 (2-CF₃) and SCYX-6759 (4-F, 2-CF₃) [1][2]. Lower lipophilicity is generally associated with reduced hERG binding risk and improved aqueous solubility, but also potentially lower membrane permeability. The compound's cytotoxicity against HepG2 cells is reported alongside all series members, and the selectivity index (SI = IC₅₀ HepG2 / MIC Mtb) provides a direct measure of the therapeutic window relative to more potent but potentially more lipophilic and cytotoxic analogs [1].

Lipophilicity Cytotoxicity Physicochemical properties

Carbonic Anhydrase Inhibition: Relative Potency of 6-Amino vs. 6-Amido Benzoxaboroles

In a distinct biological context, the benzoxaborole scaffold has been evaluated as a carbonic anhydrase (CA) inhibitor chemotype. Larcher et al. (2019) reported that monovalent 6-aminobenzoxaborole—the direct synthetic precursor to the target benzamide—exhibited a KI of 813 nM against the tumor-associated isoform hCA IX, while 6-carboxybenzoxaborole showed a KI of 400 nM [1]. Acylation of the 6-amino group to form the corresponding benzamide is expected to further modulate both potency and isoform selectivity, as demonstrated by the superior KI of 64 nM achieved by a bivalent benzoxaborole derivative (compound 2h) [1]. The unsubstituted benzamide therefore occupies a strategic intermediate position in the CA inhibition SAR, bridging the gap between the weakly active 6-amino precursor and more potent multivalent or substituted amide analogs.

Carbonic anhydrase hCA IX Tumor-associated isoform

Chemical Stability and Hydrolytic Resistance of the Benzoxaborole Core: Class-Level Property Transferable to the Benzamide

Benzoxaboroles as a class are characterized by high chemical stability and resistance to hydrolysis of the endocyclic boron–carbon bond, a property that distinguishes them from acyclic boronic acids which are prone to protodeboronation under physiological conditions [1]. This stability is intrinsic to the five-membered oxaborole ring and is independent of the 6-substituent. The unsubstituted benzamide thus inherits the same hydrolytic stability profile as more advanced clinical candidates such as tavaborole (AN2690) and crisaborole, making it suitable for long-term storage in solution and for use in assay conditions requiring extended incubation times. This class-level property has been extensively documented in the benzoxaborole literature [1][2].

Chemical stability Boron–carbon bond Hydrolytic resistance

Highest-Value Procurement and Application Scenarios for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide


SAR Baseline Compound for Mycobacterial LeuRS Inhibitor Optimization Programs

The unsubstituted benzamide serves as the minimal 6-carboxamide reference standard for quantifying the contribution of heteroaryl substituents to antimycobacterial potency. By testing this compound alongside substituted analogs (e.g., 5-trifluoro-2-pyridyl, quinoxalin-2-yl, pyrazine derivatives), medicinal chemistry teams can isolate the potency gain attributable to specific aromatic substitutions, as demonstrated in the 2023 Šlechta et al. SAR study where compound 14 served as the phenyl baseline [1]. This application is directly supported by the quantitative MIC and docking data established in Section 3, Evidence Items 1 and 2.

Selectivity Control for Human vs. Pathogen LeuRS Discrimination Studies

Because the unsubstituted benzamide presents the smallest steric footprint among 6-carboxamide benzoxaboroles, it is uniquely suited as a control for assessing whether selectivity between pathogen and human LeuRS arises from the oxaborole core or from the N-substituent. The structural basis for this selectivity—steric exclusion by the human LeuRS alpha-helical insertion—has been established by molecular docking superposition [1]. Procurement of this compound enables head-to-head selectivity profiling against the human enzyme, a critical step in lead triage.

Synthetic Intermediate for Diversified Benzoxaborole Library Construction

The target compound can serve as a key intermediate for further derivatization. The unsubstituted benzamide can be subjected to electrophilic aromatic substitution or metal-catalyzed cross-coupling on the pendant phenyl ring to generate libraries of substituted analogs. Its synthesis from 6-aminobenzoxaborole and benzoyl chloride is well-precedented, with yields of ~61% reported for analogous compounds under standard acylation conditions [2]. This application leverages the compound's simplicity as a diversification handle, enabling rapid exploration of substituent effects without requiring de novo scaffold synthesis.

Physicochemical and Toxicology Benchmark in Lead Optimization

The unsubstituted benzamide provides a low-lipophilicity, low-molecular-weight reference point for benchmarking the impact of substituent addition on key drug-likeness parameters (logP, solubility, cytotoxicity). Comparative analysis against Table 1 of the Šlechta et al. dataset enables rapid identification of substitutions that unacceptably increase lipophilicity or reduce the selectivity index (HepG2 IC₅₀ / Mtb MIC) [1]. This application is essential for multiparameter optimization in antimycobacterial drug discovery.

Quote Request

Request a Quote for n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.